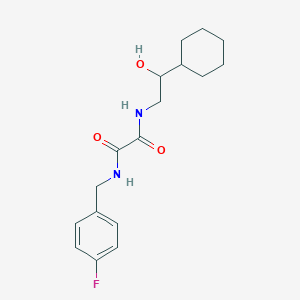

![molecular formula C22H13ClFN3 B3002092 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892360-22-4](/img/structure/B3002092.png)

1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

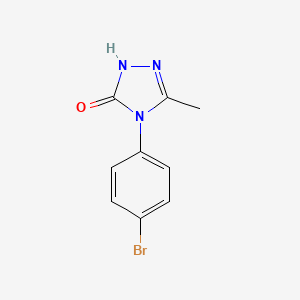

The compound 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its diverse biological activities and potential applications in material science. The pyrazoloquinoline core structure is a fused ring system combining a pyrazole ring with a quinoline moiety, which can be further substituted with various functional groups to modulate its properties.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves the construction of the fused ring system followed by functionalization at various positions. For example, the synthesis of related compounds, such as 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, has been achieved through facile synthetic procedures that allow for the integration of the chromophore into various systems, as demonstrated in the design of molecular sensors . Similarly, the synthesis of novel pyrazolo[3,4-b]quinolinebisphosphonic acids indicates that starting from 2-chloro-3-formylquinoline, various derivatives can be obtained through different methodologies, including unexpected intramolecular cyclization and phosphonylation reactions .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a heteroaromatic fused ring system, which can exhibit peripheral delocalization. This structural feature is important for the interaction with other molecules, such as in the formation of hydrogen-bonded dimers or π-stacked chains, as observed in isomeric molecules like 10-(4-chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline . The molecular structure is crucial for the photophysical properties and the potential formation of charge-transfer complexes.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can participate in various chemical reactions, including protonation, which affects their photophysical properties. For instance, 6-aryloamino derivatives of pyrazoloquinoline can bind protons by the quinoline moiety, leading to changes in fluorescence properties . Additionally, the formation of charge-transfer complexes and the occurrence of unexpected addition-cyclization cascade reactions can result in the synthesis of novel compounds with unique structures, such as tetracyclic ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, acidochromism, and solid-state fluorescence, which are indicative of their interaction with the environment and their potential use in molecular logic switches . The photophysical properties, such as fluorescence enhancement and dual emission, are particularly important for applications in molecular sensing and recognition of metal ions .

Mecanismo De Acción

Target of Action

The primary target of 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, is a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis . It is a crucial regulator of cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .

Mode of Action

This compound interacts with its target, VEGFR-2, by inhibiting its activity . This disruption of VEGFR-2 signaling cascade offers a potential approach for anticancer drug design . The compound’s interaction with VEGFR-2 leads to changes such as cell cycle arrest at the G1 phase and apoptosis-inducing activity .

Biochemical Pathways

The compound affects the VEGFR-2 signaling pathway, which is involved in angiogenesis . By inhibiting VEGFR-2, the compound disrupts the growth and development of abnormal blood vessels, leading to a reduction in tumor vasculature . This results in downstream effects such as the upregulation of proteins that trigger apoptosis, including an increase in Bax and a decrease in Bcl-2 .

Result of Action

The result of the compound’s action is the inhibition of tumor growth and metastasis . By inhibiting VEGFR-2, the compound disrupts the vascular network that solid tumor cells depend on for their sustained growth and metastasis . Additionally, the compound induces cell cycle arrest and apoptosis, further inhibiting tumor growth .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGIROQGGJDTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

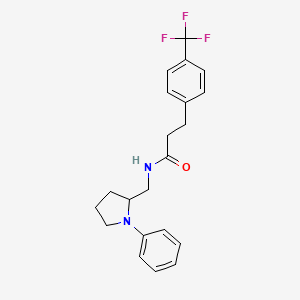

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)

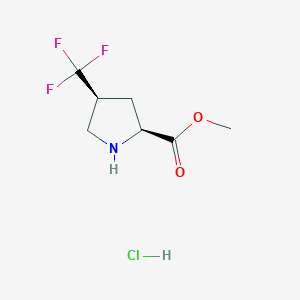

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3002014.png)

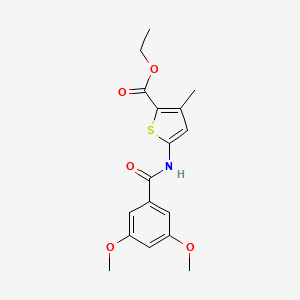

![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)

![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)

![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)

![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)